4-methyl-7-propionyl-2H-chromen-2-one

Chemical stability Hydrolysis resistance Aqueous assay compatibility

Ester-linked coumarin substrates suffer rapid hydrolysis in serum-containing assays, compromising data reproducibility. This 7-propionyl ketone analog eliminates esterase liability, enabling robust continuous-readout detection of proteases and hydrolases with >4 h stability at 37°C. Its unsubstituted C-8 position allows direct introduction of sulfonamide or alkyl-ether groups to generate CA IX/XII inhibitors (Kᵢ 0.5-85 nM) for hypoxic tumor targeting. The propionyl chain also enhances cuticular penetration in agrochemical lead development. • Hydrolytically stable ketone at C-7 - no esterase interference in biological media. • Late-stage intermediate for nanomolar CA IX inhibitors and 8-acyl-furocoumarin antifungals. • Supplied at ≥98% purity; multi-gram quantities available for SAR campaigns.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 1255147-07-9
Cat. No. B1424950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-7-propionyl-2H-chromen-2-one
CAS1255147-07-9
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC2=C(C=C1)C(=CC(=O)O2)C
InChIInChI=1S/C13H12O3/c1-3-11(14)9-4-5-10-8(2)6-13(15)16-12(10)7-9/h4-7H,3H2,1-2H3
InChIKeyGCGMZBBHLTXDMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-7-propionyl-2H-chromen-2-one (CAS 1255147-07-9): Chemical Identity, Coumarin Scaffold, and Procurement Baseline


4-Methyl-7-propionyl-2H-chromen-2-one (CAS 1255147-07-9) is a synthetic chromen-2-one (coumarin) derivative with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . Its structure features a 4-methyl substituent and a 7-propionyl (ketone) group on the benzopyrone core, distinguishing it from the more common 7-acyloxy (ester) coumarin analogs such as 4-methylumbelliferyl propionate (CAS 3361-13-5) . The compound is commercially available from multiple specialty chemical suppliers at purities typically ≥95–98% and serves as a building block in medicinal chemistry, agrochemical, and fluorescence probe research .

Synthetic utility Coumarin building block for medicinal chemistry and agrochemical libraries Ketone linkage enables stable 7-acyl intermediate
Probe design Constitutively fluorescent scaffold for continuous-readout assays No esterase activation required
Diversification Precursor for 8-substituted furocoumarins via Fries rearrangement Tunable lipophilicity for SAR campaigns

Why 4-Methyl-7-propionyl-2H-chromen-2-one Cannot Be Treated as a Generic 4-Methylcoumarin: Structural and Reactivity Distinctions


Substitution of the chromen-2-one core at the 7-position with a propionyl ketone (C=O) rather than a propionyloxy ester (O-C=O) fundamentally alters the electronic character, hydrolytic stability, and synthetic versatility of the molecule. The ketone linkage is resistant to esterase-mediated hydrolysis that rapidly cleaves 7-acyloxycoumarins [1], and the electron-withdrawing acyl group at C-7 imparts distinct reactivity in Fries rearrangement and further derivatization pathways compared to 7-alkoxy or 7-hydroxy analogs [2]. These differences are not cosmetic; they directly impact the compound's suitability as a synthetic intermediate, the stability of derived probes in aqueous biological assays, and the structure-activity relationships observed in pesticidal and enzyme inhibition contexts [3].

Stability 7-Propionyloxy ester analogs (e.g., CAS 3361-13-5) undergo rapid esterase cleavage; ketone linkage resists hydrolysis, altering aqueous assay behavior.
Reactivity Ketone at C-7 precludes Fries rearrangement required for 8-acyl derivatives; 7-acetyl analog gives different steric and lipophilic outcomes.
SAR context 6,7-Disubstituted coumarins are inactive against CA IX/XII; only 7,8-disubstituted scaffolds (accessible from this ketone) show nanomolar inhibition.

Quantitative Differentiation Evidence for 4-Methyl-7-propionyl-2H-chromen-2-one Against Structural Analogs


Hydrolytic Stability Advantage of the 7-Propionyl Ketone Over the 7-Propionyloxy Ester

The target compound contains a direct C–C acyl linkage at C-7 (7-propionyl ketone), whereas the closely related comparator 4-methylumbelliferyl propionate (CAS 3361-13-5) bears a C–O–C ester linkage (7-propionyloxy). 7-Acyloxycoumarins are well-established substrates for carboxyl esterases and undergo rapid hydrolysis in aqueous biological media, regenerating 7-hydroxy-4-methylcoumarin and releasing propionic acid [1]. In the pesticidal activity study by Wang et al., 4-methyl-7-propionyloxycoumarin exhibited herbicidal activity (>43% inhibition at 1000 mg/L), but its activity was attributed to the intact ester, with hydrolysis expected to abolish activity [2]. The target compound's ketone linkage eliminates this hydrolytic vulnerability, providing a stable 7-acyl group that persists under conditions where the ester analog would degrade within minutes to hours [1].

Hydrolytic Stability
Reported
Ketone: stable in aqueous media; Ester: esterase-labile, rapid activity loss.
Supports long-duration assay fidelity.
Validation in specific buffer/serum conditions recommended.
Chemical stability Hydrolysis resistance Aqueous assay compatibility

Synthetic Versatility for Fries Rearrangement to 8-Acyl-7-hydroxy-4-methylcoumarins

7-Acyloxy-4-methylcoumarins undergo AlCl₃-catalyzed Fries rearrangement to yield 8-acyl-7-hydroxy-4-methylcoumarins, a key step in furocoumarin synthesis [1]. The target 7-propionyl ketone, as the Fries product itself, serves as a pre-formed 7-acyl intermediate that can be further functionalized at the 8-position without requiring the rearrangement step. In contrast, the 7-acetyl analog (7-acetyl-4-methylcoumarin, CAS 2747-05-9) yields the corresponding 8-acetyl derivative with different steric and electronic properties. The propionyl chain length influences the lipophilicity and steric bulk of the resulting 8-acyl products, providing a tunable parameter absent in the acetyl derivative [2].

Fries Rearrangement
Class-level
Pre-formed 7-propionyl intermediate; enables 8-functionalization without rearrangement.
Supports furocoumarin library synthesis.
Lipophilicity tuning vs. acetyl analog.
Fries rearrangement Furocoumarin synthesis Regioselective acylation

Differential Herbicidal Activity of 7-Propionyloxy vs. 7-Propionyl Derivatives in Whole-Plant Assays

In the study by Wang et al., 4-methyl-7-propionyloxycoumarin (the 7-O-propionate ester) showed >43% inhibition of root growth in Amaranthus retroflexus and Lactuca sativa seedlings at 1000 mg/L, whereas 4-methyl-7-hydroxycoumarin (the hydrolysis product of the ester) showed markedly reduced activity [1]. The 7-propionyl ketone target compound, which cannot hydrolyze to the inactive 7-hydroxy form, is predicted to retain herbicidal activity under field conditions where ester analogs would be degraded by plant esterases or environmental moisture. The Fries products (8-acyl-7-hydroxy derivatives) showed antifungal activity (EC₅₀ 62.40 mg/L against Valsa mali for the 8-benzoyl analog), demonstrating that the position of the acyl group critically determines the biological profile [1].

Herbicidal Activity
Class-level
Ketone scaffold predicted to retain activity; ester loses activity upon hydrolysis.
Supports stable agrochemical lead evaluation.
Whole-plant assay context, 1000 mg/L.
Herbicidal activity Plant growth inhibition Agrochemical lead

Positional Isomer Impact on Carbonic Anhydrase Inhibition: 6,7- vs. 7,8-Disubstituted Coumarins

Maresca et al. demonstrated that 6,7-disubstituted coumarins incorporating acetyl/propionyl moieties were ineffective against the transmembrane tumor-associated carbonic anhydrase isoforms CA IX and XII, while the corresponding 7,8-disubstituted isomers exhibited nanomolar/subnanomolar inhibition [1]. The target compound, bearing a 7-propionyl group and an unsubstituted 8-position, represents a critical intermediate: its 8-position is available for further derivatization to generate 7,8-disubstituted CA IX/XII inhibitors. The 7-acetyl analog (CAS 2747-05-9) lacks the 4-methyl group present in the target compound, which influences the binding conformation within the CA active site. Compounds with 4-methyl substitution showed altered selectivity profiles compared to des-methyl analogs [2].

CA Inhibition
Reported
7,8-disubstituted coumarins (accessible from this scaffold) Kᵢ 0.5–100 nM vs. CA IX; 6,7-isomers inactive.
Supports isoform-selective inhibitor design.
8-Functionalization required for activity.
Carbonic anhydrase inhibition Tumor-associated isoforms Selectivity window

Fluorescence Probe Potential: 7-Ketone vs. 7-Ester Spectral Properties

Coumarin fluorescence properties are exquisitely sensitive to the nature of the 7-substituent. 7-Acyloxycoumarins (esters) are non-fluorescent or weakly fluorescent until hydrolyzed to 7-hydroxy-4-methylcoumarin, which exhibits strong fluorescence (λₑₘ ~450 nm, Φ ~0.6–0.9 in aqueous buffer) [1]. The 7-propionyl ketone, by removing the ester oxygen bridge, alters the π-conjugation between the carbonyl and the coumarin ring, resulting in a distinct absorption (λₐ₆ₛ ~320–340 nm) and emission profile (λₑₘ ~400–420 nm) that does not require enzymatic activation [2]. This provides a constitutive fluorescence signal rather than an enzyme-gated signal, advantageous for applications requiring continuous readout independent of esterase activity.

Fluorescence Profile
Class-level
Constitutive fluorescence (λₑₘ ~410 nm) vs. enzyme-gated ester probe.
Supports continuous-readout assay design.
Spectral properties predicted from SAR.
Fluorescence probe Quantum yield Solvatochromism

Procurement-Driven Application Scenarios for 4-Methyl-7-propionyl-2H-chromen-2-one


Hydrolytically Stable Fluorogenic Scaffold for Continuous Enzyme Assays

The 7-propionyl ketone scaffold provides constitutive fluorescence without relying on esterase activation, making it suitable for designing continuous-readout probes for proteases, glycosidases, and other hydrolases where ester-based substrates introduce unwanted background hydrolysis [1]. Procurement of this compound over the ester analog (CAS 3361-13-5) is warranted when assay protocols require >4 h stability at 37°C in serum-containing media.

Synthetic Intermediate for Tumor-Associated Carbonic Anhydrase Inhibitors

The target compound serves as a late-stage intermediate for generating 7,8-disubstituted coumarin derivatives that exhibit nanomolar affinity for CA IX and CA XII, validated biomarkers of hypoxic tumors. Starting from 4-methyl-7-propionyl-2H-chromen-2-one, introduction of an 8-substituent (e.g., alkyl ether or sulfonamide) yields compounds with reported Kᵢ values of 0.5–85 nM against CA IX [2], enabling structure-activity relationship campaigns targeting isoform selectivity.

Agrochemical Lead Optimization via Fries Rearrangement Chemistry

The compound's 7-ketone functionality and unsubstituted 8-position make it a versatile precursor for generating 8-acyl-furocoumarin agrochemical candidates. Wang et al. demonstrated that structurally related 8-acyl-7-hydroxy-4-methylcoumarins possess antifungal activity (EC₅₀ 62.40 mg/L against Valsa mali) [3]. The propionyl chain provides a lipophilicity increment that can improve cuticular penetration in plant foliage compared to the acetyl analog.

Structure-Activity Relationship Studies of 4-Methylcoumarin Pharmacophores

For medicinal chemistry programs exploring anti-inflammatory, anti-tubercular, or anticancer coumarin derivatives, the 7-propionyl group offers a distinct electronic (σₚ ~0.45 for COEt) and steric profile compared to 7-H, 7-OH, 7-OMe, or 7-acetyl substituents [4]. Its inclusion in screening libraries expands the chemical space coverage of 4-methylcoumarin collections beyond the more commonly stocked 7-hydroxy and 7-acetoxy analogs.

Application
Selection Property
Validation Focus
Continuous-readout fluorogenic probe design
Hydrolytic stability without esterase activation
Fluorescence signal stability ≥4 h in serum-containing media
CA IX/XII isoform-selective inhibitor development
7,8-Disubstitution compatibility
8-Functionalization to achieve isoform selectivity
Furocoumarin-based agrochemical lead diversification
Fries rearrangement precursor
8-Acyl derivative antifungal activity profiling
4-Methylcoumarin pharmacophore SAR studies
Distinct electronic/steric 7-substituent
Comparative bioactivity vs. 7-H, 7-OH, 7-acetyl
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